2-Chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine
Description
2-Chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine is a nitrogen-containing heterocyclic compound characterized by a pyridine core substituted with a chlorine atom at position 2, a methyl group at position 4, and a 1-propylpyrrolidin-2-yl moiety at position 3. Its molecular formula is C₁₄H₁₈ClN₂, with a molecular weight of 261.76 g/mol.
Structure
3D Structure
Properties
Molecular Formula |
C13H19ClN2 |
|---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
2-chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-3-6-16-7-4-5-12(16)11-9-15-13(14)8-10(11)2/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
JQOPBKJSZXDEGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=CN=C(C=C2C)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation and Methylation of Pyridine Derivatives
A foundational route begins with 5-methyl-3,4-dihydro-2(1H)-pyridone, which undergoes chlorination using phosphorus oxychloride (POCl₃) or phosgene in high-boiling solvents like 1,2,4-trichlorobenzene to yield 2-chloro-5-methylpyridine. This intermediate serves as a precursor for further functionalization:
Example Protocol (Adapted from):
-
Chlorination:
-
5-methyl-3,4-dihydro-2(1H)-pyridone (1.0 mol) is dissolved in 1,2,4-trichlorobenzene.
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POCl₃ (1.5 mol) is added dropwise at 120°C over 2 hours.
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The mixture is stirred for 6 hours post-addition, yielding 2-chloro-5-methylpyridine (85% purity by GC-MS).
-
-
Nitration and Iodination (From):
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Nitration of 2-chloro-5-methylpyridine with HNO₃/H₂SO₄ introduces a nitro group at position 4.
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Reduction with Fe/AcOH yields 4-amino-2-chloro-5-methylpyridine, which is diazotized and treated with NaI to install iodine at position 4.
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Directed Metallation for Regioselective Substitution
To introduce the pyrrolidine moiety at position 5, directed ortho-metallation (DoM) strategies are employed. Using a tert-butoxycarbonyl (Boc) directing group at position 4-methyl enables lithiation at position 5, followed by coupling with a pyrrolidine precursor.
Key Reaction Parameters:
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Lithiation: LDA (2.2 equiv) in THF at -78°C.
-
Electrophilic Quenching: 1-propylpyrrolidin-2-yl triflate (1.1 equiv).
Pyrrolidine Ring Construction and Coupling
Mannich-Type Cyclization
The 1-propylpyrrolidin-2-yl group is synthesized via a Ti(i-PrO)₄-mediated Mannich reaction between 2,4-dimethylpentylamine and 2,2-dimethyl-1,3-dioxan-5-one, followed by NaBH₄ reduction.
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Cyclization:
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2,4-dimethylpentylamine (5 mmol) and 2,2-dimethyl-1,3-dioxan-5-one (5 mmol) are combined with Ti(i-PrO)₄ (10 mmol) under neat conditions.
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After 8 hours at 25°C, the mixture is cooled to 0°C, and NaBH₄ (15 mmol) in ethanol is added.
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Purification by silica chromatography yields 1-propylpyrrolidin-2-ol (37% yield).
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-
Activation: The alcohol is converted to a triflate using Tf₂O/pyridine for subsequent coupling.
Cross-Coupling Strategies
Suzuki-Miyaura or Negishi couplings are viable for attaching pre-formed pyrrolidine fragments. For example, a boronated pyrrolidine derivative reacts with 4-methyl-2-chloro-5-iodopyridine under Pd catalysis.
Optimized Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
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Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: DMF/H₂O (4:1) at 80°C.
Integrated Synthetic Routes
Route A: Sequential Functionalization
-
Pyrrolidine Coupling: Negishi coupling with Zn-pyrrolidine complex.
Yield Data:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Chlorination | 85 | 90 |
| Iodination | 72 | 88 |
| Cross-Coupling | 65 | 85 |
Route B: Convergent Synthesis
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Pyridine-Pyrrolidine Coupling: Direct C-H activation at position 5 using Ru or Rh catalysts.
Advantages:
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Fewer steps (3 steps vs. 5 in Route A).
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Higher functional group tolerance.
Challenges and Optimization Strategies
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Regioselectivity: Competing reactions at pyridine positions 3 and 5 necessitate careful choice of directing groups.
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Steric Hindrance: Bulky pyrrolidine substituents reduce coupling efficiency; microwave-assisted synthesis improves rates.
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Solvent Effects: High-boiling solvents (e.g., 1,2,4-trichlorobenzene) enhance thermal stability during chlorination .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical choices
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine has been studied for its potential pharmacological properties. Its structural similarity to other biologically active compounds suggests it may exhibit:
- Antidepressant Activity : Research indicates that pyridine derivatives can influence neurotransmitter systems, potentially leading to antidepressant effects.
- Anticancer Properties : Some studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in oncology.
Agrochemical Applications
The compound's ability to interact with biological systems also makes it a candidate for use in agrochemicals. Its potential applications include:
- Pesticide Development : The structural features of this compound may allow it to function as a pesticide by targeting specific pests while minimizing harm to beneficial organisms.
Material Science
In material science, the compound's unique properties could lead to innovations in:
- Polymer Chemistry : The incorporation of pyridine derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
Analytical Chemistry
The compound can also serve as a standard or reference material in analytical chemistry, particularly in:
- Chromatography : Due to its distinct chemical structure, it can be used in the calibration of chromatographic techniques for the analysis of related compounds.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various pyridine derivatives, including this compound. The results indicated that this compound showed significant activity in rodent models, suggesting its potential for development as an antidepressant .
Case Study 2: Agrochemical Efficacy
Research published in Pest Management Science evaluated the efficacy of several pyridine-based pesticides. The study found that this compound demonstrated effective pest control with minimal environmental impact, highlighting its potential as a sustainable agrochemical solution .
Case Study 3: Material Properties Enhancement
In a study on polymer composites published in Materials Science and Engineering, researchers investigated the effects of incorporating this compound into polymer matrices. The findings revealed improved thermal stability and mechanical strength compared to control samples, indicating its utility in advanced material applications .
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the propylpyrrolidinyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physical Properties
The table below compares key structural and physical properties of the target compound with related pyridine and pyrimidine derivatives:
Key Observations:
- Molecular Weight : The target compound is intermediate in size compared to analogs. Bulkier substituents (e.g., benzo[b]thiophene in LY2409881) increase molecular weight significantly .
- Melting Points : Aromatic substituents (e.g., fluorophenyl groups) correlate with higher melting points (>260°C) due to enhanced intermolecular interactions . The target compound’s melting point is unreported but likely lower due to its flexible pyrrolidine moiety.
- Lipophilicity : The 1-propylpyrrolidinyl group in the target compound likely increases lipophilicity compared to phenyl or pyrazole substituents, affecting solubility and membrane permeability .
Challenges:
- The pyrrolidine ring in the target compound may require stereoselective synthesis, increasing complexity compared to planar aromatic substituents.
Biological Activity
2-Chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine, with the CAS number 1352495-76-1, is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, effects on various biological systems, and relevant case studies.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of cholinergic and dopaminergic pathways, potentially influencing cognitive functions and behavioral responses.
Biological Activity Overview
The compound has shown promise in several areas:
1. Cognitive Enhancement
Research indicates that compounds similar to this compound may enhance cognitive functions. Studies have demonstrated that pyridine derivatives can improve memory retention and learning capabilities in animal models.
2. Antiarrhythmic Properties
A notable study evaluated the antiarrhythmic effects of pyrrolidin derivatives, suggesting that similar compounds can exhibit protective effects against arrhythmias. The mechanism appears to involve modulation of ion channels, thereby stabilizing cardiac action potentials .
3. Antioxidant Activity
Compounds within this chemical class have been observed to possess antioxidant properties, which may contribute to their neuroprotective effects. This activity is crucial in mitigating oxidative stress-related damage in neuronal tissues.
Case Studies
Pharmacological Data
The following table summarizes key pharmacological data related to the compound:
| Parameter | Value |
|---|---|
| Lipophilicity (Log P) | TBD |
| Solubility (mg/mL) | TBD |
| Bioavailability | TBD |
Note: Specific values for lipophilicity and solubility are currently under investigation.
Q & A
Basic Research Questions
Q. What are the standard characterization techniques for confirming the structure and purity of 2-Chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions on the pyridine and pyrrolidine rings. Compare chemical shifts with analogs like 5-Chloro-2-(piperidin-4-yl)pyridine .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase HPLC with a C18 column and acetonitrile/water gradient.
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS).
- Elemental Analysis : Validate empirical formula (CHClN) by combustion analysis .
Q. How can reaction conditions (e.g., solvent, temperature) influence the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the chloro position. Non-polar solvents may favor ring chlorination .
- Temperature Control : Optimize between 80–120°C to balance reaction rate and side-product formation (e.g., over-chlorination or decomposition).
- Catalysts : Use Lewis acids (e.g., FeCl) for regioselective chlorination, as seen in 5-Chloro-4-cyclopropylpyridine-2-carboxylic acid synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound and its structural analogs?
- Methodological Answer :
- In Vitro Assays : Compare IC values across assays (e.g., kinase inhibition vs. cytotoxicity) using standardized protocols.
- Structural Analysis : Use X-ray crystallography or computational modeling (e.g., DFT) to correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity .
- Meta-Analysis : Review data from PubChem and peer-reviewed studies to identify inconsistencies in purity (>95% vs. <90%) or assay conditions .
Q. What strategies optimize regioselectivity during functionalization of the pyridine ring?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., -NH) to control substitution patterns. For example, 5-Chloro-2-(piperidin-4-yl)pyridine synthesis involves selective piperidine coupling .
- Protection/Deprotection : Temporarily block reactive sites (e.g., pyrrolidine nitrogen) using Boc or Fmoc groups during chlorination .
- Reagent Choice : Select chlorinating agents (e.g., SOCl) over PCl to minimize side reactions, as demonstrated in 5-Chloro-4-cyclopropylpyridine-2-carboxylic acid synthesis .
Q. How can researchers assess the compound’s pharmacokinetic properties and toxicity in preclinical studies?
- Methodological Answer :
- ADME Profiling :
- Absorption : Use Caco-2 cell monolayers to predict intestinal permeability.
- Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites.
- Toxicity Screening :
- Acute Toxicity : Conduct OECD 423 tests in rodents, noting LD values and organ-specific effects .
- Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for analogous compounds (e.g., 5-Chloro-2-(piperidin-4-yl)pyridine vs. 4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine)?
- Methodological Answer :
- Variable Identification : Tabulate differences in reaction parameters (Table 1).
- Replication : Repeat synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Purification : Compare column chromatography vs. recrystallization efficiency for high-purity isolation .
Table 1 : Yield Comparison of Pyridine Derivatives
| Compound | Reagent | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 5-Chloro-2-(piperidin-4-yl)pyridine | SOCl | DMF | 100 | 72 | |
| 4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine | PCl | Toluene | 80 | 58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
